5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile
Overview
Description
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde, resulting in the formation of the desired product in a shorter time compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-amine
- 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-carbonitrile
- 5-(Methylsulfanyl)-1,3,4-triazole-2-carbonitrile
Uniqueness
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOOEPXWOVDIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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